molecular formula C28H41N6O17P3S.4Li B1141928 BIo-11-dUTP tetralithium salt CAS No. 120964-50-3

BIo-11-dUTP tetralithium salt

Cat. No.: B1141928
CAS No.: 120964-50-3
M. Wt: 886.409
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-11-dUTP tetralithium salt (C₂₄H₄₁N₆O₁₇P₃S·4Li, MW: 886.41) is a biotinylated nucleotide analog where biotin is conjugated to the 11th position of deoxyuridine triphosphate (dUTP) via a spacer arm . This modification allows its incorporation into DNA during polymerase-driven reactions, enabling biotin-streptavidin-based detection, purification, or visualization of nucleic acids. Its primary applications include:

  • Non-radioactive labeling in PCR, in situ hybridization, and next-generation sequencing .
  • Chromosome mapping and gene expression analysis via affinity capture .
  • Single-molecule studies due to high biotin-avidin binding specificity (~10⁻¹⁵ M affinity) .

The tetralithium salt formulation enhances solubility in aqueous buffers (pH 7.5), critical for enzymatic compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BIo-11-dUTP tetralithium salt primarily undergoes enzymatic incorporation into DNA during various molecular biology techniques. The key reactions include:

Common Reagents and Conditions

Major Products Formed

The major product formed from the incorporation of this compound into DNA is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods .

Scientific Research Applications

DNA Labeling

Bio-11-dUTP is primarily used for labeling DNA in various assays. It can be incorporated into DNA strands through several enzymatic methods:

  • Nick Translation : This technique replaces dTTP with Bio-11-dUTP in a DNA template, allowing for the incorporation of biotin labels into the DNA strand.
  • Random Priming : In this method, random primers are used to synthesize new DNA strands incorporating Bio-11-dUTP.
  • 3′-End Labeling : Bio-11-dUTP can be added to the 3′ end of DNA molecules using terminal deoxynucleotidyl transferase.

PCR Amplification

Bio-11-dUTP can substitute for dTTP during PCR amplification. Studies indicate that incorporating varying ratios of Bio-11-dUTP can enhance labeling efficiency compared to traditional methods. For instance, when 25%, 50%, or 75% of dTTP is replaced with Bio-11-dUTP, significant increases in yield were observed, although adjustments in thermal cycling parameters were necessary to optimize results .

cDNA Synthesis

In reverse transcription reactions, Bio-11-dUTP serves as a substitute for dTTP, allowing researchers to produce biotin-labeled cDNA from RNA templates. This application is crucial for downstream analysis and detection using streptavidin-based methods.

In Situ Hybridization

Bio-11-dUTP is utilized in in situ hybridization techniques to label nucleic acid probes. The biotin label allows for the detection of specific RNA or DNA sequences within tissue sections or cells, providing insights into gene expression patterns.

Comparative Data Table

Application Method Efficiency Notes
DNA LabelingNick TranslationHighEffective for creating labeled probes
PCR AmplificationSubstitution for dTTPVaries with concentrationOptimal ratio recommended
cDNA SynthesisReverse TranscriptionHigh yieldUseful for detecting gene expression
In Situ HybridizationBiotin-labeled probesSensitive detectionRequires streptavidin conjugates

Case Study 1: PCR Optimization

A study conducted by Bode Technology demonstrated the use of Bio-11-dUTP in PCR where various concentrations were tested. The results indicated that increasing the proportion of Bio-11-dUTP enhanced the labeling efficiency but required careful optimization of thermal cycling conditions to maintain yield .

Case Study 2: In Situ Hybridization

Research published in the Journal of Molecular Biology utilized Bio-11-dUTP for in situ hybridization to detect specific mRNA sequences in plant tissues. The study highlighted that using biotin-labeled probes allowed for clearer visualization and quantification of gene expression compared to traditional methods .

Mechanism of Action

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerase enzymes. The biotin moiety attached to the deoxyuridine triphosphate allows for the subsequent binding of avidin or streptavidin, facilitating the detection and analysis of the labeled DNA. The 11-carbon linker between the biotin and dUTP ensures optimal interaction with avidin or streptavidin, enhancing the sensitivity and specificity of the detection methods .

Comparison with Similar Compounds

Biotinylated Nucleotide Analogs

Table 1: Key Biotinylated dNTPs

Compound Structure Molecular Weight Key Features Applications
Biotin-11-dUTP tetralithium dUTP + biotin at C11 886.41 Short spacer arm; minimal steric hindrance for polymerases . PCR, FISH, DNA sequencing .
Biotin-16-dUTP dUTP + biotin at C16 ~900 (estimated) Longer spacer arm; improved avidin accessibility . Chromatin immunoprecipitation.
Biotin-11-UTP UTP + biotin at C11 902.5 RNA labeling; incompatible with DNA polymerases . In vitro transcription, RNA probes.

Key Differences :

  • Position of Biotinylation : Biotin-11-dUTP (C11) vs. Biotin-16-dUTP (C16). The latter’s extended spacer may reduce steric interference in bulky enzyme complexes .
  • Nucleotide Type : Biotin-11-dUTP (DNA-specific) vs. Biotin-11-UTP (RNA-specific). UTP derivatives are used in transcription assays, whereas dUTP analogs are polymerase-compatible .

Non-Biotin Labeled Nucleotides

Table 2: Alternative Labeling Systems

Compound Label Molecular Weight Detection Method Advantages/Disadvantages
DIG-11-dUTP tetralithium Digoxigenin ~880 (estimated) Anti-DIG antibodies + alkaline phosphatase . High specificity but requires antibody-based detection .
Fluorescein-12-dUTP Fluorescein ~850 (estimated) Direct fluorescence imaging . Rapid detection; no secondary reagents needed. Lower sensitivity vs. biotin .

Key Insights :

  • Biotin-11-dUTP outperforms fluorescein-labeled analogs in sensitivity due to signal amplification via streptavidin-enzyme conjugates .
  • DIG-11-dUTP is preferred in multiplex assays where biotin-streptavidin systems may cross-react .

Other Tetralithium Salts in Biochemistry

Table 3: Functional Tetralithium Salts

Compound Role Key Findings
Adenosine 5’-(3-thiotriphosphate) (ATPγS) ATP analog Non-hydrolyzable; used to study ATPase kinetics (e.g., replication factor C) .
Biotin-11-dUTP tetralithium dNTP analog Supports processive DNA synthesis (150 bp/binding event in Pol holoenzyme) .

Contrast :

  • ATPγS is a mechanistic probe for ATP-dependent enzymes, while Biotin-11-dUTP serves as a functional substrate in DNA synthesis .

Research Findings and Limitations

  • Incorporation Efficiency : Biotin-11-dUTP is efficiently incorporated by Taq polymerase but may inhibit reverse transcriptases at high concentrations .
  • Stability : The tetralithium salt form enhances shelf life (>2 years at -20°C) compared to sodium/potassium salts .
  • Limitations : Biotinylation at C11 can reduce polymerase processivity in long-template amplifications, necessitating optimization with C16 analogs .

Biological Activity

Biotin-11-dUTP (Biotin-11-2′-deoxyuridine-5′-triphosphate, tetralithium salt) is a biotin-labeled nucleotide that plays a significant role in molecular biology, particularly in non-radioactive DNA labeling and various enzymatic reactions. This compound is characterized by its unique structure, which includes an 11-atom linker connecting biotin to the deoxyuridine triphosphate (dUTP) moiety. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Biotin-11-dUTP has the following chemical formula:

C28H45N6O17P3S4LiC_{28}H_{45}N_{6}O_{17}P_{3}S\cdot 4Li
  • Molecular Weight : 1267.43 g/mol
  • Purity : ≥ 95% (HPLC)
  • Storage Conditions : -20°C in a buffer of 10 mM Tris-HCl, pH 7.5, with 1 mM EDTA

The compound's structure allows for efficient interaction with avidin or streptavidin, making it highly effective for various labeling applications.

Biological Applications

Biotin-11-dUTP is utilized in several key biological processes:

  • DNA Labeling : It is primarily used for non-radioactive labeling of DNA. The biotin moiety allows for easy detection and purification via streptavidin-based techniques.
  • Nick Translation : This method involves the incorporation of biotin-11-dUTP into DNA during the nick translation process, enabling the labeling of DNA fragments.
  • 3′-End Labeling : The compound can be added to the 3′ ends of DNA strands, facilitating various downstream applications such as sequencing and hybridization assays.
  • cDNA Synthesis and Primer Extension Reactions : Biotin-11-dUTP can replace dUTP in reverse transcription reactions, allowing for the generation of labeled cDNA.

Case Study 1: Non-Radioactive Labeling Techniques

A study highlighted the effectiveness of biotin-11-dUTP in non-radioactive labeling methods compared to traditional radioactive isotopes. The researchers demonstrated that biotin-labeled DNA could be efficiently detected using streptavidin-conjugated enzymes, yielding results comparable to those obtained with radioactive labels but with enhanced safety and ease of use .

Case Study 2: Application in Apoptosis Assays

In apoptosis assays, biotin-11-dUTP has been employed to label fragmented DNA resulting from apoptotic processes. The labeled DNA can then be visualized using fluorescent detection methods, providing insights into cellular apoptosis mechanisms . This application showcases the compound's versatility in studying biological pathways.

Comparative Analysis of Nucleotide Labeling Agents

The following table summarizes key characteristics of various biotin-labeled nucleotides, including biotin-11-dUTP:

CompoundLinker LengthPrimary ApplicationPurity (%)Storage Conditions
Biotin-11-dUTP11 atomsNon-radioactive DNA labeling≥95-20°C
Biotin-16-dUTP16 atomsNon-radioactive DNA labeling≥95-20°C
Biotin-5-dUTP5 atomsRNA labeling≥96-20°C

The optimal linker length of biotin-11-dUTP enhances its interaction with avidin, making it particularly suitable for applications requiring strong binding .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and concentration of BIO-11-dUTP tetralithium salt in experimental setups?

  • Methodology :

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 260 nm to assess purity. Compare retention times to standards (e.g., unmodified dUTP) to detect contaminants .
  • UV-Vis Spectroscopy : Calculate concentration using the molar extinction coefficient (ε) at 260 nm. For modified nucleotides like BIO-11-dUTP, adjust ε based on the biotin moiety’s contribution (empirically validated via calibration curves) .
  • Mass Spectrometry : Confirm molecular weight (MW: ~902.5 g/mol) for batch-specific validation .

Q. What are the optimal enzymatic conditions for incorporating BIO-11-dUTP into DNA probes?

  • Methodology :

  • Polymerase Selection : Use Taq or Klenow polymerase for nick translation or random priming. Avoid enzymes with proofreading activity (e.g., Pfu), which may exclude modified nucleotides .
  • Buffer Optimization : Maintain pH 7.5–8.0 (Tris-HCl) and 1–2 mM MgCl₂ to stabilize polymerase activity. Include DTT (1 mM) to reduce disulfide bonds in biotin tags .
  • Incorporation Efficiency : Quantify via gel electrophoresis (e.g., agarose gel with SYBR Gold) or streptavidin-based dot-blot assays .

Advanced Research Questions

Q. How can researchers troubleshoot low incorporation efficiency of BIO-11-dUTP in in situ hybridization assays?

  • Methodology :

  • Enzyme Compatibility : Verify that reverse transcriptase or DNA polymerase tolerates biotin-11 modifications. Test alternatives like SuperScript™ III, which is engineered for modified nucleotide incorporation .
  • Competitive Inhibition : Titrate BIO-11-dUTP against endogenous dTTP (e.g., 1:3 molar ratio) to minimize steric hindrance while maintaining labeling intensity .
  • Post-Labeling Validation : Use fluorescence microscopy with streptavidin-Cy3 conjugates to confirm probe localization in fixed cells .

Q. What strategies resolve contradictions in data when BIO-11-dUTP incorporation interferes with downstream assays (e.g., PCR amplification)?

  • Methodology :

  • Thermal Stability Analysis : Perform melting curve analysis to assess if biotinylation alters DNA duplex stability (Tm shifts >2°C indicate interference) .
  • PCR Optimization : Increase primer concentration (1.5× standard) or use high-fidelity polymerases to overcome steric effects. Pre-treat templates with streptavidin magnetic beads to remove unincorporated BIO-11-dUTP .
  • Negative Controls : Include reactions without BIO-11-dUTP to distinguish between assay-specific artifacts and true signal .

Q. How can BIO-11-dUTP be integrated into CRISPR-based genomic labeling workflows while maintaining editing efficiency?

  • Methodology :

  • Co-Delivery Systems : Use electroporation or lipid nanoparticles to deliver CRISPR-Cas9 ribonucleoproteins (RNPs) alongside BIO-11-dUTP. Monitor HDR (homology-directed repair) efficiency via qPCR .
  • Time-Course Experiments : Pulse-label cells with BIO-11-dUTP 24–48 hours post-transfection to avoid Cas9 nuclease inhibition .
  • Multiplex Detection : Combine biotin-streptavidin signals with fluorescent dUTP analogs (e.g., Fluorescein-12-UTP) for dual-labeling validation .

Q. Methodological Best Practices

Q. What protocols ensure stable storage and reconstitution of this compound?

  • Storage : Aliquot and store at −20°C in pH 7.5 Tris-HCL buffer to prevent hydrolysis. Avoid freeze-thaw cycles (>3 cycles reduce activity by ~15%) .
  • Reconstitution : Centrifuge lyophilized powder at 10,000 × g for 2 min before resuspending to avoid particulate contamination .

Q. How should researchers design controls for experiments involving BIO-11-dUTP in kinetic studies of DNA repair?

  • Positive Controls : Use unmodified dUTP to establish baseline incorporation rates .
  • Negative Controls : Omit nucleotides or use non-hydrolyzable analogs (e.g., AMP-PNP) to validate ATPase dependency .
  • Statistical Models : Apply ANOVA or linear regression to compare repair kinetics across treatment groups, accounting for batch-to-batch variability in BIO-11-dUTP purity .

Properties

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWLQSTMVVCQV-MAKHBLPBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Li4N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.